3-Oxo-2-propyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride
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Overview
Description
3-Oxo-2-propyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry and materials science. This compound features a benzoxazine ring fused with a carbonyl chloride group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-propyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride typically involves the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through the reaction of 2-aminophenol with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the benzoxazine intermediate with thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-propyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The benzoxazine ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for introducing the carbonyl chloride group.
Sodium Hydroxide (NaOH): Used as a base in the formation of the benzoxazine ring.
Hydrogen Peroxide (H₂O₂): Used for oxidation reactions.
Sodium Borohydride (NaBH₄): Used for reduction reactions
Major Products Formed
Amides: Formed by reacting with amines.
Esters: Formed by reacting with alcohols.
Thioesters: Formed by reacting with thiols.
Scientific Research Applications
3-Oxo-2-propyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Materials Science: Benzoxazine derivatives are explored for their potential use in high-performance polymers and resins due to their thermal stability and mechanical properties.
Biological Studies: The compound is studied for its potential to modulate biological pathways and its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-Oxo-2-propyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-7-hydroxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylate
- 2-ethyl-6-methyl-3-oxo-1,4-benzoxazin-4-yl derivatives
Uniqueness
3-Oxo-2-propyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its carbonyl chloride group makes it a valuable intermediate for further functionalization, enabling the synthesis of a wide range of derivatives with diverse applications .
Properties
CAS No. |
61545-98-0 |
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Molecular Formula |
C12H12ClNO3 |
Molecular Weight |
253.68 g/mol |
IUPAC Name |
3-oxo-2-propyl-4H-1,4-benzoxazine-6-carbonyl chloride |
InChI |
InChI=1S/C12H12ClNO3/c1-2-3-10-12(16)14-8-6-7(11(13)15)4-5-9(8)17-10/h4-6,10H,2-3H2,1H3,(H,14,16) |
InChI Key |
GVQLBDBSWIIPAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)Cl |
Origin of Product |
United States |
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